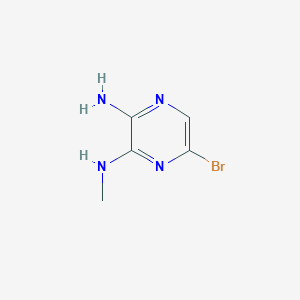

6-Bromo-N2-methylpyrazine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-N-methylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4/c1-8-5-4(7)9-2-3(6)10-5/h2H,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXGNNJZVMTPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480084 | |

| Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55635-63-7 | |

| Record name | 5-Bromo-N~3~-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-(methylamino)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazine derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities and versatile chemical properties.[1] This document outlines a plausible and efficient synthetic pathway, offers a step-by-step experimental protocol, and details the necessary analytical techniques for comprehensive characterization of the title compound. The content is designed to equip researchers and drug development professionals with the practical and theoretical knowledge required for the successful preparation and validation of this compound, thereby facilitating its application in drug discovery and development programs.

Introduction: The Significance of Substituted Pyrazinediamines

Heterocyclic compounds are foundational to modern medicinal chemistry, with nitrogen-containing rings like pyrazine being particularly prominent.[2] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key pharmacophore in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties.[2][3] The functionalization of the pyrazine ring with substituents such as amino and bromo groups can significantly modulate the molecule's physicochemical properties, including its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[1]

This compound, the subject of this guide, incorporates several key features that make it a valuable building block in drug discovery:

-

A Bromo Substituent: The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4]

-

A Diamine Moiety: The two amino groups provide sites for hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.[5]

-

A Methylated Amine: The N-methyl group can influence the compound's lipophilicity, metabolic stability, and binding selectivity.

This guide will provide a comprehensive overview of a proposed synthetic route and the analytical methods required to confirm the identity and purity of this compound.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound suggests that the final N-methylation step is preceded by the bromination of a suitable pyrazine-2,3-diamine precursor. This strategy is advantageous as it allows for the late-stage introduction of the methyl group, potentially simplifying the overall synthesis and purification process.

Step-by-Step Synthesis Pathway

The proposed two-step synthesis is as follows:

Step 1: Bromination of 2,3-Diaminopyrazine

The first step involves the electrophilic bromination of 2,3-diaminopyrazine to yield 6-bromo-pyrazine-2,3-diamine. The amino groups on the pyrazine ring are activating and ortho-, para-directing. Therefore, direct bromination is expected to occur at the C-5 or C-6 position. Due to steric hindrance between the two amino groups, substitution at the C-5 position is less likely.

Step 2: Selective N-Methylation of 6-Bromo-pyrazine-2,3-diamine

The second step is the selective N-methylation of 6-bromo-pyrazine-2,3-diamine to afford the final product. Achieving selective mono-methylation can be challenging. However, by carefully controlling the stoichiometry of the methylating agent and the reaction conditions, it is possible to favor the formation of the desired product.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Materials and Reagents

-

2,3-Diaminopyrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Tetrahydrofuran (THF, anhydrous)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Step 1: Synthesis of 6-Bromo-pyrazine-2,3-diamine

-

To a solution of 2,3-diaminopyrazine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromo-pyrazine-2,3-diamine.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of 6-bromo-pyrazine-2,3-diamine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the two different amino groups, and the methyl protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (nitrogen, bromine).

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis should be performed to assess the purity of the final compound. A suitable column and mobile phase should be chosen to achieve good separation of the product from any impurities or starting materials.

Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | Aromatic proton (singlet), NH₂ protons (broad singlet), NH proton (broad singlet), CH₃ protons (singlet or doublet depending on coupling to NH) |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms of the pyrazine ring and the methyl carbon. |

| HRMS | Calculated exact mass for C₅H₇BrN₄. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound. |

| HPLC | A single major peak indicating high purity. |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.[7][8][9]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[7][9]

-

Handling of Reagents:

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with care and avoid contact with skin and eyes.

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use a non-aqueous quenching method.

-

Methyl Iodide (MeI): Methyl iodide is a toxic and carcinogenic substance. Handle with extreme caution in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7]

Visualization of Workflow and Reaction

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reaction Scheme

Caption: Proposed reaction scheme for the synthesis.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. By leveraging established chemical principles and providing detailed experimental and analytical protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will enable its use as a versatile intermediate for the development of novel therapeutic agents. Adherence to the outlined safety protocols is paramount to ensure a safe and successful experimental outcome.

References

- Google Patents. (n.d.). Synthesis of substituted pyrazines.

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2017). 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

MOLBASE. (n.d.). 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterizations of Triazine Derivative - N2, N4-bis (6-bromo-1,3-benzothiazol-2-yl) - N6 - aryl. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones.... Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. Retrieved from [Link]

-

MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

-

PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

-

Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

-

PMC - NIH. (n.d.). 5-Bromo-N3-phenylpyrazine-2,3-diamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. Retrieved from [Link]

-

PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

-

PubMed. (2023). Exploring the interaction between myofibrillar proteins and pyrazine compounds: Based on molecular docking, molecular dynamics simulation, and multi-spectroscopy techniques. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-N-methyl-3-pyridazinamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Physicochemical Characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Characterization

The pyrazine ring system is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. The specific functionalization of 6-Bromo-N2-methylpyrazine-2,3-diamine—featuring a halogen atom for potential vector-based interactions, and a combination of primary and secondary amines for tailored hydrogen bonding and salt formation—marks it as a compound of significant interest. Its physicochemical properties will dictate its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic stability.[1][2][3] Therefore, a rigorous and systematic characterization is the foundational step in unlocking its therapeutic potential.

This guide outlines the logical flow for characterizing a novel compound, beginning with computational predictions to establish a baseline, followed by a suite of definitive experimental assays.

Structural & Computational Analysis (Phase I)

Before commencing wet lab experiments, a computational assessment provides invaluable predictive data, guiding experimental design and resource allocation.[4][5][6]

Molecular Profile

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇BrN₄

-

Molecular Weight: 203.04 g/mol

-

Canonical SMILES: CNc1nc(N)c(Br)cn1

-

In Silico Physicochemical Predictions

Computational models provide a rapid first pass on key drug-like properties.[3][4][7] Platforms like SwissADME, ChemAxon, or similar software are utilized for these predictions.[3][4][7]

| Property | Predicted Value | Significance in Drug Development |

| LogP (Lipophilicity) | 0.5 - 1.5 | Governs membrane permeability and solubility. The predicted range suggests a balanced profile. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Influences transport properties and cell penetration. Values under 140 Ų are favorable. |

| Aqueous Solubility (LogS) | -2.0 to -3.5 | Indicates moderate to low solubility, highlighting the need for precise experimental determination. |

| pKa (Most Basic) | 4.5 - 5.5 | Predicts the ionization state at physiological pH (7.4), affecting receptor interaction and solubility. |

| pKa (Second Basic) | 1.0 - 2.0 | Suggests the second amine is significantly less basic, likely protonating only in highly acidic media. |

Note: These values are estimates derived from algorithms based on structurally similar fragments and should be confirmed experimentally.

Experimental Characterization Workflow (Phase II)

The following sections detail the necessary experimental protocols to definitively determine the physicochemical properties of this compound. The workflow is designed to be sequential, where the purity and identity established in the initial steps are prerequisites for subsequent quantitative assays.

Workflow Overview Diagram

Caption: Overall workflow for the physicochemical characterization of a novel compound.

Identity, Structure, and Purity Verification

Rationale: Unambiguous confirmation of the molecular structure and a high degree of purity (>95%) are essential for the integrity of all subsequent data. Contaminants can significantly alter measured properties like solubility and pKa.

Protocol:

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with a linear gradient from 5% B to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Detection: Use a UV-Vis detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure no impurities are missed.

-

Sample Preparation: Dissolve the compound in a suitable solvent like methanol to a concentration of ~1 mg/mL.

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Causality: A gradient method is chosen to ensure the elution of potential impurities with a wide range of polarities.[8][9][10] Formic acid is used as a mobile phase modifier to improve peak shape for the amine functionalities.

-

HRMS (ESI+): This will confirm the molecular formula by providing a highly accurate mass measurement of the protonated molecule [M+H]⁺. The expected mass should be within 5 ppm of the theoretical value.

-

¹H and ¹³C NMR: These analyses, typically in DMSO-d₆ or CDCl₃, will confirm the chemical structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts must be consistent with the proposed structure of this compound.

Determination of Aqueous Solubility

Rationale: Solubility is a critical determinant of oral bioavailability and is essential for designing in vitro biological assays.[11][12] The thermodynamic shake-flask method is the gold standard as it measures the equilibrium solubility of the solid material.[13][14]

Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into several glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Key buffers include:

-

Phosphate-Buffered Saline (PBS), pH 7.4 (to mimic physiological conditions).

-

pH 2.0 buffer (to mimic stomach acid).

-

pH 5.0 and 9.0 buffers (to assess pH-dependent solubility).

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method with a calibration curve.

Causality: Using the solid form of the compound is crucial as it accounts for the energy required to break the crystal lattice, providing a true measure of solubility.[13] Incubation for at least 24 hours ensures the system reaches a true thermodynamic equilibrium between the solid and dissolved states.[14][15]

Determination of Ionization Constant (pKa)

Rationale: The pKa value dictates the charge state of the molecule at different pH values, which profoundly impacts solubility, permeability, and target binding.[1][2][16] Given the two basic nitrogen centers, determining their respective pKa values is critical.

Protocol: Potentiometric Titration

-

Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.5-1 mM). If solubility is low, a co-solvent like methanol or DMSO can be used, and the results extrapolated back to 0% co-solvent.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Measurement: Record the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve. Specialized software is used for precise calculation, especially for overlapping pKa values.

Causality: Potentiometric titration is a direct and robust method for measuring pKa.[17] It relies on the fundamental relationship between pH and the ratio of protonated to unprotonated species. For molecules with multiple ionizable centers, this method can resolve distinct pKa values.[16]

Determination of Lipophilicity (LogP and LogD)

Rationale: Lipophilicity is a key indicator of a drug's ability to cross biological membranes. LogP represents the partition coefficient of the neutral species, while LogD represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.

Protocol: Shake-Flask Method (OECD 107)

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours to create a biphasic system at equilibrium.

-

Partitioning: Add a known amount of the compound to a vial containing a defined volume ratio of the two phases (e.g., 1:1 or 2:1 n-octanol:buffer). For LogD, use a buffer at a specific pH (e.g., 7.4).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate, often aided by centrifugation.[18]

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation:

-

LogP/LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Causality: The shake-flask method is the internationally recognized standard for LogP determination.[19][20][21] It provides a direct measure of partitioning. Measuring LogD at pH 7.4 is more physiologically relevant than LogP for an ionizable compound, as it reflects the partitioning of the mixture of species present in the body.

Solid-State Characterization

Rationale: The solid-state properties of an active pharmaceutical ingredient (API) affect its stability, dissolution rate, and manufacturability.[22][23] Techniques like DSC and TGA are essential for this analysis.[22][23][24][25][26]

Protocol:

-

Sample Preparation: Place a small amount of the compound (2-5 mg) into an aluminum DSC pan and seal it.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Interpretation:

-

Melting Point (Tm): A sharp endothermic peak indicates the melting temperature of a crystalline solid.

-

Glass Transition (Tg): A step-like change in the baseline indicates the transition of an amorphous solid from a glassy to a rubbery state.[22]

-

Polymorphism: The presence of multiple melting peaks or recrystallization events may indicate the existence of different crystalline forms (polymorphs).

-

Protocol:

-

Sample Preparation: Place a small amount of the compound (5-10 mg) onto a TGA balance pan.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The instrument records the mass of the sample as a function of temperature. A loss of mass indicates decomposition, dehydration (loss of water), or desolvation (loss of residual solvent).[23]

Causality: DSC measures heat flow and reveals phase transitions, while TGA measures mass changes.[26] Used together, they provide a comprehensive thermal profile. For example, a sharp peak in the DSC thermogram without a corresponding mass loss in the TGA confirms melting, whereas a peak with mass loss indicates decomposition.[25]

Data Synthesis and Summary

The culmination of this characterization workflow is a comprehensive data package that provides a holistic view of the compound's physicochemical nature.

| Parameter | Method | Result | Implication for Drug Development |

| Identity | HRMS, NMR | To Be Determined | Confirms the correct molecule has been synthesized. |

| Purity | HPLC-UV | To Be Determined | Ensures reliability of all other measurements. Target >95%. |

| Solubility (pH 7.4) | Shake-Flask | To Be Determined | Key for assessing potential oral absorption and formulating for in vitro screens. |

| pKa₁ / pKa₂ | Potentiometric Titration | To Be Determined | Defines ionization state, impacting solubility, permeability, and target engagement. |

| LogD (pH 7.4) | Shake-Flask | To Be Determined | Predicts membrane permeability and potential for CNS penetration or off-target effects. |

| Melting Point | DSC | To Be Determined | Indicates crystalline nature and provides a benchmark for purity and stability. |

| Thermal Stability | TGA | To Be Determined | Defines the decomposition temperature, informing on handling and storage conditions. |

Conclusion

The systematic application of the computational and experimental protocols outlined in this guide will generate a definitive physicochemical profile for this compound. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development pipeline. It enables the rational design of formulations, the interpretation of biological data, and the prediction of in vivo pharmacokinetic behavior, ultimately accelerating the journey from a novel molecule to a potential therapeutic agent.

References

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available at: [Link]

-

Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH. Available at: [Link]

-

5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH-Gerätebau GmbH. Available at: [Link]

-

In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023). Malaria Journal. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. Available at: [Link]

-

In-vitro Thermodynamic Solubility. (2023). protocols.io. Available at: [Link]

-

Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD. Available at: [Link]

-

Thermal Analysis Techniques. Impact Analytical. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). IDEAS/RePEc. Available at: [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. (2018). ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2024). Lab Manager. Available at: [Link]

-

A.8. PARTITION COEFFICIENT. (1992). European Commission. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

OECD Guidelines for the Testing of Chemicals, Test No. 107. (1995). OECD. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. Available at: [Link]

-

Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. (2023). ResearchGate. Available at: [Link]

-

Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties. (2023). PubMed Central. Available at: [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (2007). PubMed Central. Available at: [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies. Available at: [Link]

-

pKa. (2017). Cambridge MedChem Consulting. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (2010). PubMed Central. Available at: [Link]

-

Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009). PubMed. Available at: [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (2015). Waters Corporation. Available at: [Link]

-

2,3-Diaminopyridine. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound. (2024). MDPI. Available at: [Link]

-

METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (2020). ResearchGate. Available at: [Link]

-

Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. (2018). ResearchGate. Available at: [Link]

-

6-BROMOPYRIDINE-2,3-DIAMINE. (2024). ChemBK. Available at: [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2013). PubMed Central. Available at: [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Available at: [Link]

- Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (2019). Google Patents.

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed Central. Available at: [Link]

-

4-Methylpyridine-2,3-diamine. PubChem. Available at: [Link]

-

N-Methyl-1,3-diaminopropane. Amerigo Scientific. Available at: [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. evotec.com [evotec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. enamine.net [enamine.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. ijirss.com [ijirss.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. enfo.hu [enfo.hu]

- 21. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 25. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 26. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

An In-depth Technical Guide to 6-Bromo-N2-methylpyrazine-2,3-diamine: A Core Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a highly sought-after component in the design of therapeutic agents. Within this class of compounds, 6-Bromo-N2-methylpyrazine-2,3-diamine emerges as a key building block, offering a strategic combination of reactive sites for the synthesis of diverse molecular libraries. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, its critical role in drug discovery, and a list of potential suppliers.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 55635-63-7 | Advanced ChemBlocks[1] |

| Molecular Formula | C5H7BrN4 | Advanced ChemBlocks[1] |

| Molecular Weight | 203.04 g/mol | Advanced ChemBlocks[1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically ≥95% | Advanced ChemBlocks[1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area | General laboratory practice |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Plausible Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available diaminopyrazine, involving bromination followed by selective N-methylation.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-5-bromopyrazine

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyrazine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, while stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings like diaminopyrazine.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) (1.1 eq) portion-wise under an inert atmosphere.

-

Reagent Addition: After stirring for 30 minutes, add methyl iodide (1.1 eq) dropwise to the suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by flash chromatography.

Causality behind Experimental Choices:

-

Sodium Hydride (NaH): A strong base used to deprotonate one of the amino groups, making it a more potent nucleophile for the subsequent methylation.

-

Anhydrous THF and Inert Atmosphere: Necessary to prevent the reaction of the strong base (NaH) with water.

-

Selective N-methylation: The N2-amino group is generally more nucleophilic than the N3-amino group due to electronic effects, leading to preferential methylation at the N2 position.

The Pivotal Role in Drug Discovery and Development

The strategic placement of a bromine atom and a methylamino group on the diaminopyrazine scaffold makes this compound a highly valuable intermediate in the synthesis of kinase inhibitors. The pyrazine core itself is a well-established pharmacophore that can interact with the hinge region of the ATP-binding site of various kinases.

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the introduction of a wide array of substituents to explore the chemical space and optimize the pharmacological properties of a lead compound. The methylamino group can also be further functionalized or may itself contribute to the binding affinity and selectivity of the final molecule.

Caption: Versatility of this compound in synthesizing diverse kinase inhibitors.

The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery. The ability to readily diversify the this compound scaffold allows for the rapid generation of compound libraries for high-throughput screening against a panel of kinases. This approach significantly accelerates the identification of potent and selective inhibitors.

Potential Suppliers

Identifying a reliable source for key starting materials is crucial for any research and development program. The following is a list of potential suppliers for this compound:

| Supplier | Product Number | Purity |

| Advanced ChemBlocks | AD242365 | 95%[1] |

| Angene International Limited | - | - |

| Alchem Pharmtech | - | 95% |

| BLDpharm | - | - |

Note: Availability and purity should be confirmed directly with the supplier.

Conclusion

This compound stands as a strategically important building block for the synthesis of advanced pharmaceutical intermediates, particularly in the realm of kinase inhibitors. Its versatile chemical nature, with a reactive bromine handle and a modifiable amino group on a biologically relevant pyrazine core, provides medicinal chemists with a powerful tool for the exploration of new chemical entities. The plausible synthetic route outlined in this guide, coupled with an understanding of its applications, should empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Angene International Limited. This compound. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8343. [Link]

Sources

A Technical Guide to the Structural Elucidation of 6-Bromo-N2-methylpyrazine-2,3-diamine using NMR and Mass Spectrometry

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 6-Bromo-N2-methylpyrazine-2,3-diamine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its substituted pyrazine core, a scaffold found in numerous biologically active compounds.[1][2] The methodologies and interpretations presented herein are designed to offer a robust framework for the analysis of this and structurally related heterocyclic amines.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For a halogenated compound like this compound, MS provides unmistakable clues for its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring the mass spectrum is as follows:

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit several key features. The most telling characteristic is the isotopic signature of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in a pair of peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Description |

| 216 / 218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 201 / 203 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |

| 137 | [M - Br]⁺ | Loss of a bromine radical. |

| 109 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazine ring. |

The fragmentation is anticipated to proceed via pathways common for aromatic amines and halogenated heterocycles.[4][5][6] Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the loss of a substituent on the nitrogen atom.[6][7]

Caption: Predicted EI-MS fragmentation pathway for this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms.[1][8] For this compound, both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Given the polarity of the amine functionalities, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for such compounds.[1][9]

-

Instrument Setup: A 400 MHz (or higher field) NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity.[9]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[9]

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[9][10]

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. The pyrazine ring is an electron-deficient system, which tends to shift the signals of its attached protons downfield.[1]

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling |

| H-5 | ~7.8 | Singlet | 1H | N/A |

| NH₂ (at C-3) | ~6.5 | Broad Singlet | 2H | N/A |

| NH (at C-2) | ~6.0 | Quartet | 1H | J ≈ 5 Hz |

| N-CH₃ | ~2.8 | Doublet | 3H | J ≈ 5 Hz |

-

H-5: This sole aromatic proton on the pyrazine ring is expected to appear as a singlet and be the most downfield of the signals due to the deshielding effects of the aromatic ring and adjacent nitrogen atoms.

-

NH₂ and NH Protons: The amine protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary with concentration and temperature. The NH proton of the secondary amine is expected to show coupling to the methyl protons, resulting in a quartet.

-

N-CH₃: The methyl protons are coupled to the adjacent NH proton, leading to a doublet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons attached to electronegative atoms (N, Br) will be shifted downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~145 |

| C-5 | ~130 |

| C-6 | ~120 |

| N-CH₃ | ~30 |

-

C-2 and C-3: These carbons are bonded to nitrogen atoms within the pyrazine ring and also bear amino groups, placing them significantly downfield.

-

C-6: The carbon atom directly bonded to the electronegative bromine atom will be deshielded, but its chemical shift will also be influenced by the adjacent nitrogen.

-

C-5: This carbon is part of the aromatic system and its chemical shift is influenced by the adjacent bromine and nitrogen atoms.

-

N-CH₃: The methyl carbon will appear at the most upfield position, typical for an aliphatic carbon.

Comprehensive Structural Confirmation

The combined data from mass spectrometry and NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The MS data confirms the molecular weight and the presence of a bromine atom. The NMR data confirms the presence and connectivity of the key functional groups: a single aromatic proton, a primary amine, a secondary N-methyl amine, and the substituted pyrazine core.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Prospective Crystal Structure of 6-Bromo-N2-methylpyrazine-2,3-diamine: From Synthesis to Structural Elucidation

Abstract

This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and subsequent crystal structure determination of the novel compound, 6-Bromo-N2-methylpyrazine-2,3-diamine. As no public crystallographic data for this specific molecule currently exists, this document serves as a predictive and methodological guide for researchers in medicinal chemistry and drug development. It outlines a plausible synthetic pathway, detailed protocols for obtaining high-quality single crystals, and a step-by-step workflow for structural elucidation via single-crystal X-ray diffraction. The causality behind each experimental choice is explained to provide a deeper understanding of the process. This guide is intended to empower researchers to successfully determine the three-dimensional atomic arrangement of this and similar pyrazine derivatives, which are crucial scaffolds in pharmaceutical research.

Introduction: The Significance of Pyrazine Derivatives and Structural Analysis

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[1][2] Their presence in pharmaceuticals is widespread, with applications ranging from antiviral agents to anticancer therapies. The specific substitution pattern on the pyrazine ring dramatically influences the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

The target molecule of this guide, this compound, is a promising scaffold for further chemical elaboration. The presence of a bromine atom provides a handle for cross-coupling reactions, while the diamino groups offer sites for further functionalization. The N-methylation introduces a specific stereoelectronic feature that can impact intermolecular interactions and biological activity.

Determining the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount.[3][4] An accurate crystal structure provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and for rational drug design.[3] This guide provides a comprehensive roadmap for a researcher to achieve this goal.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from commercially available 2,3-dichloropyrazine. The proposed synthetic route is designed for regiochemical control and high yields.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Selective Mono-amination of 2,3-Dichloropyrazine

-

Rationale: A selective nucleophilic aromatic substitution (SNAr) is employed to introduce the first amino group. Controlling the stoichiometry of ammonia is key to minimizing the formation of the di-aminated byproduct.

-

Protocol:

-

In a pressure vessel, dissolve 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Cool the solution to 0°C and bubble with anhydrous ammonia gas until saturation.

-

Seal the vessel and heat to 120-140°C for 16-24 hours.

-

After cooling, vent the vessel and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-amino-3-chloropyrazine.

-

Step 2: Bromination of 2-Amino-3-chloropyrazine

-

Rationale: Electrophilic bromination of the pyrazine ring is directed by the activating amino group. N-Bromosuccinimide (NBS) in a strong acid is an effective reagent for this transformation.

-

Protocol:

-

To a solution of 2-amino-3-chloropyrazine (1 equivalent) in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 6-bromo-2-amino-3-chloropyrazine.

-

Step 3: Regioselective N-Methylation

-

Rationale: The N-methylation of the exocyclic amino group is a critical step. The choice of base and reaction conditions can influence the regioselectivity. A non-nucleophilic base is preferred to avoid side reactions.

-

Protocol:

-

Dissolve 6-bromo-2-amino-3-chloropyrazine (1 equivalent) in an aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base such as sodium hydride (1.1 equivalents) at 0°C.

-

After stirring for 30 minutes, add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify by column chromatography to isolate 6-bromo-N2-methyl-3-chloro-2-aminopyrazine.

-

Step 4: Final Amination

-

Rationale: The final amino group is introduced by another SNAr reaction, displacing the remaining chlorine atom. This step may require more forcing conditions due to the modified electronic nature of the ring.

-

Protocol:

-

In a pressure vessel, dissolve 6-bromo-N2-methyl-3-chloro-2-aminopyrazine (1 equivalent) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Add a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), and a ligand like L-proline (0.2 equivalents).

-

Saturate the solution with ammonia gas and heat to 150-180°C for 24-48 hours.

-

After cooling and venting, dilute the reaction mixture with water and extract with ethyl acetate.

-

The crude product is then purified by recrystallization or column chromatography to yield the final product, this compound.

-

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The following protocols are recommended for the crystallization of small organic molecules like the target compound.

General Considerations

-

Purity: The starting material must be of the highest possible purity (>98%).

-

Solvent Selection: A systematic solvent screen is crucial. Ideal solvents are those in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

-

Slow Growth: Crystal growth should be slow to allow for the formation of a well-ordered lattice.

Recommended Crystallization Techniques

Technique 1: Slow Evaporation

-

Principle: A saturated solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.

-

Protocol:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Technique 2: Vapor Diffusion

-

Principle: A solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

-

Protocol:

-

In a small, open vial, dissolve the compound in a small amount of a volatile solvent in which it is soluble (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a larger volume of a more volatile anti-solvent (e.g., hexane or pentane).

-

Seal the jar and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, causing crystals to form.

-

Technique 3: Solvent Layering

-

Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[5]

-

Protocol:

-

Dissolve the compound in a small amount of a dense solvent (e.g., chloroform) in a narrow test tube.

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

-

Seal the tube and allow it to stand undisturbed. Crystals will form at the interface over time.

-

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Once a suitable single crystal is obtained, the following workflow is employed to determine its three-dimensional structure.[6][7]

Experimental Workflow Diagram

Caption: General experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol

Step 1: Crystal Selection and Mounting

-

Rationale: A single, well-formed crystal with no visible defects is crucial for collecting high-quality diffraction data.

-

Protocol:

-

Under a microscope, select a crystal with dimensions of approximately 0.1-0.3 mm in all directions.

-

Carefully mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

Step 2: Data Collection

-

Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

-

Protocol:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images while rotating the crystal through a range of angles.

-

Step 3: Data Reduction and Integration

-

Rationale: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Protocol:

-

Use specialized software (e.g., Bruker APEX suite, CrysAlisPro) to integrate the intensities of the reflections from the raw data.

-

Apply corrections for factors such as Lorentz polarization and absorption.

-

Determine the unit cell parameters and the crystal's space group.

-

Step 4: Structure Solution

-

Rationale: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.

-

Protocol:

-

Use a structure solution program (e.g., SHELXT, SIR) to apply direct methods to the reflection data.

-

This will generate an initial model of the molecular structure within the unit cell.

-

Step 5: Structure Refinement

-

Rationale: The initial structural model is refined against the experimental data to improve its accuracy.

-

Protocol:

-

Use a refinement program (e.g., SHELXL) to perform least-squares refinement of the atomic positions, displacement parameters, and other structural parameters.

-

Difference Fourier maps are used to locate missing atoms, such as hydrogens.

-

Step 6: Structure Validation and Analysis

-

Rationale: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

-

Protocol:

-

Use software like PLATON or the IUCr's checkCIF service to validate the geometric parameters and identify any potential issues.

-

Analyze bond lengths, bond angles, and intermolecular interactions.

-

Step 7: CIF File Generation

-

Rationale: The final crystallographic data is compiled into a standard Crystallographic Information File (CIF) for publication and deposition in databases.[1][6][7]

-

Protocol:

-

The refinement software will generate a CIF file containing all relevant information about the crystal structure and the diffraction experiment.

-

Hypothetical Crystallographic Data and Structural Insights

The following table presents a set of hypothetical but realistic crystallographic data for this compound, based on typical values for similar brominated and N-methylated heterocyclic compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₇BrN₄ |

| Formula Weight | 203.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105° |

| γ | 90° |

| Volume | 825 ų |

| Z | 4 |

| Calculated Density | 1.63 g/cm³ |

| Absorption Coefficient | 4.5 mm⁻¹ |

| F(000) | 408 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 1800 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Expected Structural Insights:

-

Planarity: The pyrazine ring is expected to be planar.

-

Bond Lengths and Angles: The C-Br bond length will be a key parameter, as will the C-N and N-H bond lengths of the amino groups. The bond angles within the pyrazine ring will reveal any distortion from ideal hexagonal geometry.

-

Intermolecular Interactions: The presence of N-H groups and the bromine atom suggests the possibility of hydrogen bonding (N-H···N or N-H···Br) and/or halogen bonding in the crystal packing. These interactions will play a crucial role in the solid-state architecture of the compound.

Conclusion

This technical guide provides a comprehensive and actionable framework for any researcher aiming to determine the crystal structure of this compound. By following the proposed synthetic route, employing the detailed crystallization protocols, and executing the systematic X-ray diffraction workflow, the successful elucidation of this novel structure is highly probable. The resulting crystallographic data will be invaluable for advancing our understanding of the structure-property relationships of pyrazine derivatives and will undoubtedly aid in the development of new therapeutic agents.

References

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Chemistry LibreTexts. X-ray Crystallography. Available at: [Link]

-

MOLBASE. 6-bromo-N2-(2-methyl-2-morpholinopropyl)pyrazine-2,3-diamine. Available at: [Link]

-

ACS Publications. Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself | Crystal Growth & Design. Available at: [Link]

-

NIST. Experimental data for C4H4N2 (Pyrazine). Available at: [Link]

-

Wikipedia. Pyrazine. Available at: [Link]

-

NIH. Getting crystals your crystallographer will treasure: a beginner's guide. Available at: [Link]

Sources

- 1. N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid|CAS 1303968-25-3 [benchchem.com]

- 5. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrazine Diamines

This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazine diamines, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. From their fundamental structural features to their diverse therapeutic applications, we will dissect the mechanisms of action and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Pyrazine Core: A Foundation for Diverse Bioactivity

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to its capacity to interact with a wide range of biological targets.[2] The introduction of diamine substituents onto the pyrazine ring dramatically enhances its structural diversity and potential for biological interactions, leading to a broad spectrum of pharmacological activities.[3]

The rationale for focusing on substituted pyrazine diamines lies in their proven track record in yielding clinically relevant molecules. Several approved drugs, including the anticancer agent Bortezomib and the antiviral Favipiravir, feature a pyrazine core, underscoring its therapeutic potential.[4][5]

A Spectrum of Therapeutic Potential: Key Biological Activities

Substituted pyrazine diamines have been extensively investigated and have demonstrated a remarkable array of biological activities. This section will delve into the most significant of these, exploring the underlying mechanisms of action where elucidated.

Anticancer Activity: Targeting Key Oncogenic Pathways

The antiproliferative properties of substituted pyrazine diamines are among their most well-documented activities.[3][4][6] These compounds exert their effects through various mechanisms, primarily by targeting key players in cancer cell signaling.

Kinase Inhibition: A predominant mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.[6] These enzymes play crucial roles in cell proliferation, survival, and angiogenesis. Pyrazine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function.[6] For instance, certain triazolopyrazine derivatives have shown potent inhibitory activity against c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and metastasis.[7]

Signaling Pathway: Kinase Inhibition by Pyrazine Diamines

Caption: Inhibition of receptor tyrosine kinases by substituted pyrazine diamines.

Induction of Apoptosis: Beyond kinase inhibition, some pyrazine derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can be achieved by modulating various cellular pathways, including the activation of caspases and the disruption of mitochondrial function. For example, certain novel[3][8][9]triazolo[4,3-a]pyrazine derivatives have been shown to induce late-stage apoptosis in A549 lung cancer cells.[7]

Antimicrobial and Antitubercular Activities

The pyrazine scaffold is a cornerstone in the development of antimicrobial agents. Pyrazinamide, a simple pyrazine derivative, is a first-line drug for the treatment of tuberculosis.[10][11] This has spurred significant research into novel substituted pyrazine diamines with enhanced activity against Mycobacterium tuberculosis and other pathogenic microbes.

The proposed mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid by a mycobacterial enzyme, pyrazinamidase.[10][11] Pyrazinoic acid is thought to disrupt membrane transport and energy metabolism in a pH-dependent manner. The exploration of various substituted pyrazine amides has revealed compounds with potent antitubercular activity, highlighting the potential for further development in this area.[10][11]

Furthermore, pyrazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[3][12] For instance, pyrazine-2-amidoxime has shown activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[12]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Substituted pyrazine diamines have emerged as promising candidates in this arena.[3] Their anti-inflammatory effects are often attributed to the modulation of inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokine production.

Other Notable Biological Activities

The versatility of the substituted pyrazine diamine scaffold extends to a range of other biological activities, including:

-

Antiviral Activity: Certain pyrazine derivatives have shown efficacy against various viruses.[4]

-

Antidiabetic Activity: Novel pyrazine-substituted benzamides have been identified as allosteric activators of human glucokinase, a key enzyme in glucose metabolism, suggesting their potential in the management of type 2 diabetes.[9]

-

Insecticidal Activity: Some diamide insecticides containing a pyrazole ring have shown that substitutions on the heterocyclic ring can lead to potent activity against insect ryanodine receptors.[13]

Experimental Evaluation of Biological Activities: Protocols and Methodologies

The robust evaluation of the biological activities of substituted pyrazine diamines requires well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays.

General Synthesis of Substituted Pyrazine Diamines

The synthesis of substituted pyrazine diamines often involves multi-step reactions. A common approach is the condensation of a pyrazine-2-carboxylic acid chloride with appropriately substituted anilines.[10]

Experimental Protocol: Synthesis of Substituted Pyrazine-2-carboxamides

-

Acid Chloride Formation: Dissolve the desired substituted pyrazine-2-carboxylic acid in an appropriate solvent (e.g., thionyl chloride) and reflux the mixture to form the corresponding acid chloride.

-

Amide Coupling: In a separate flask, dissolve the substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.

-

Reaction: Slowly add the freshly prepared pyrazine-2-carboxylic acid chloride to the aniline solution with constant stirring.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.

-

Purification: Collect the precipitated solid by filtration, wash it with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired substituted pyrazine-2-carboxamide.

Workflow: Synthesis of Substituted Pyrazine Diamines

Caption: General workflow for the synthesis of substituted pyrazine diamines.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrazine diamine compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

In Vitro Antitubercular Activity Assessment

The Microplate Alamar Blue Assay (MABA) is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[14]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Compound Preparation: Prepare serial dilutions of the substituted pyrazine diamine compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

-